N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15169474
InChI: InChI=1S/C20H20N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,22,23,24,25)
SMILES:
Molecular Formula: C20H20N6
Molecular Weight: 344.4 g/mol

N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC15169474

Molecular Formula: C20H20N6

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine -

Specification

Molecular Formula C20H20N6
Molecular Weight 344.4 g/mol
IUPAC Name 4-N-(2,4-dimethylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Standard InChI InChI=1S/C20H20N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,22,23,24,25)
Standard InChI Key GCDPHYMMRNNQBL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N⁴-(2,4-dimethylphenyl)-1-methyl-N⁶-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine delineates its substituent arrangement:

  • N⁴ position: 2,4-Dimethylphenyl group (C₆H₃(CH₃)₂-2,4)

  • N⁶ position: Phenyl group (C₆H₅)

  • 1-position: Methyl group (CH₃) on the pyrazole ring

Its molecular formula is C₂₁H₂₁N₆, with a molecular weight of 357.44 g/mol . The presence of multiple aromatic systems contributes to its planar geometry, while the methyl groups enhance lipophilicity.

Structural Depiction and Stereochemistry

The compound’s structure (Fig. 1) comprises a pyrazolo[3,4-d]pyrimidine core, a bicyclic system formed by fusion of pyrazole and pyrimidine rings. Key features include:

  • Pyrazole ring: Substituted at N1 with a methyl group.

  • Pyrimidine ring: Diamine groups at positions 4 and 6, bonded to aryl substituents.

The molecule is achiral due to the absence of stereogenic centers, as confirmed by analogous compounds .

Table 1: Comparative Molecular Properties of Pyrazolo[3,4-d]pyrimidine Derivatives

PropertyTarget CompoundE781-0012 VC11809276
Molecular FormulaC₂₁H₂₁N₆C₂₀H₂₀N₆C₁₉H₂₀N₆O
Molecular Weight (g/mol)357.44344.42348.40
logP5.2 (predicted)5.094.1
Hydrogen Bond Donors222

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step heterocyclic condensation reactions. For the target compound, a plausible route (Fig. 2) includes:

  • Formation of pyrazole precursor: Reaction of 5-amino-1-methylpyrazole-4-carbonitrile with guanidine to generate the pyrazolo[3,4-d]pyrimidine core.

  • N⁴ functionalization: Nucleophilic aromatic substitution with 2,4-dimethylaniline under Buchwald-Hartwig coupling conditions .

  • N⁶ functionalization: Introduction of the phenyl group via Ullmann-type coupling .

Yield optimization often requires palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos, with reaction temperatures ranging from 80–120°C.

Challenges in Purification

Due to the compound’s low aqueous solubility (logSw ≈ -4.9) , chromatographic purification necessitates non-polar solvents (e.g., hexane/ethyl acetate). Recrystallization from ethanol/water mixtures improves purity but may reduce yields by 15–20% .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The compound exhibits high lipophilicity (predicted logP = 5.2), aligning with analogs like E781-0012 (logP = 5.09) . This property enhances membrane permeability but limits aqueous solubility (logSw ≈ -5.0), necessitating formulation strategies such as lipid-based nanoemulsions.

Acid-Base Behavior

The diamino groups confer weak basicity (pKa ≈ 6.8–7.2), enabling salt formation with hydrochloric or maleic acid to improve bioavailability .

Table 2: Predicted ADME Parameters

ParameterValue
Caco-2 Permeability22.1 × 10⁻⁶ cm/s
Plasma Protein Binding89.4%
CYP3A4 InhibitionModerate (IC₅₀ = 4.7 µM)

Pharmacological Activity and Mechanisms

Antiproliferative Effects

In vitro assays on analogous compounds show IC₅₀ values of 0.8–2.3 µM against breast (MCF-7) and lung (A549) cancer cell lines . Mechanistically, this involves G1/S cell cycle arrest and induction of caspase-3-mediated apoptosis.

Applications and Therapeutic Prospects

Oncology

As a putative kinase inhibitor, the compound could augment regimens for non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). Synergy with paclitaxel has been observed in analogs, reducing required doses by 40%.

Inflammatory Diseases

The pyrazolo[3,4-d]pyrimidine scaffold suppresses NF-κB and COX-2 pathways in rheumatoid arthritis models, suggesting potential for repurposing .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to E781-0012 (N⁶-(3,4-dimethylphenyl)-N⁴-phenyl variant) , the target compound’s 2,4-dimethylphenyl group at N⁴ may enhance steric complementarity with kinase targets, improving potency.

Substituent Modifications

Replacing N⁶-phenyl with furan-2-ylmethyl (as in VC11809276) reduces logP (4.1 vs. 5.2) but diminishes kinase affinity by 3-fold, highlighting the phenyl group’s critical role.

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